Product packaging for dodec-1-enyl acetate(Cat. No.:CAS No. 56438-08-5)

dodec-1-enyl acetate

Cat. No.: B13949352
CAS No.: 56438-08-5
M. Wt: 226.35 g/mol
InChI Key: MAAMIILYYYQTQW-UHFFFAOYSA-N
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Description

Dodec-1-enyl acetate is a straight-chain lepidopteran pheromone (SCLP) that functions as a semiochemical, a substance responsible for communication between insects . Compounds in this class are characterized by an unbranched carbon chain (typically C9-C18) terminating in an acetate, alcohol, or aldehyde functional group, and may contain one or more double bonds . As a volatile substance, its primary research value lies in its application as an insect attractant and mating disruptor for various moth species, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides . The mechanism of action for this compound and its isomers involves mimicking the natural female sex pheromone, which disrupts the mating behavior of male moths by confusing them and preventing them from locating mates, thereby controlling pest populations . Related isomers, such as (Z)- and (E)-dodec-8-enyl acetate, are key components in the pheromone blends of economically significant pests like the Oriental fruit moth ( Grapholita molesta ) and the Plum fruit moth ( Grapholita funebrana ) . The specific geometric configuration (E or Z) and the position of the double bond on the carbon chain are critical for its biological activity and species specificity . Researchers utilize this compound in integrated pest management (IPM) strategies, formulated in slow-release dispensers or sprays, to protect crops such as top fruit, stone fruit, and tree nuts . This product is intended for research use only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B13949352 dodec-1-enyl acetate CAS No. 56438-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56438-08-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

dodec-1-enyl acetate

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h12-13H,3-11H2,1-2H3

InChI Key

MAAMIILYYYQTQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=COC(=O)C

Origin of Product

United States

Chemical Synthesis Methodologies and Stereocontrol of Dodec 1 Enyl Acetate Isomers

Classical Organic Synthetic Approaches

Traditional methods for synthesizing dodec-1-enyl acetate (B1210297) isomers have laid the groundwork for more advanced techniques. These approaches often involve multi-step sequences to construct the carbon backbone and introduce the necessary functional groups.

Grignard Reagent-Mediated Alkylation and Coupling Strategies

Grignard reagents are pivotal in forming the carbon skeleton of dodec-1-enyl acetate. A common strategy involves the coupling of a Grignard reagent with a suitable electrophile. For instance, the reaction of a Grignard reagent derived from an alkyl halide with a terminal alkyne can be used to elongate the carbon chain. researchgate.net Subsequent functional group manipulations then lead to the target molecule.

One documented synthesis of (E)- and (Z)-8-dodecen-1-yl acetate utilizes a C3+C6=C9 and C9+C3=C12 coupling scheme. researchgate.net This begins with the reaction between methoxyallene (B81269) and the Grignard reagent of 1-tert-butoxy-6-bromo-hexane to form 1-tert-butoxy-non-8-yne. researchgate.net This intermediate is then converted to a mercury derivative, which serves as a common precursor for both isomers. researchgate.net Lithiation followed by alkylation with 1-bromopropane (B46711) yields 1-tert-butoxy-dodec-8-yne. researchgate.net

Another approach involves the reaction of the Grignard reagent from 1-bromo-5-(1-ethoxyethoxy)pentane (B14519105) with 1-bromohept-3-yne to produce the key intermediate, dodec-8-yn-1-ol. researchgate.net These coupling strategies, while effective in building the carbon chain, require careful control of reaction conditions to achieve desired yields and minimize side products.

Wittig Reactions and Stereoselective Olefin Metathesis Routes

The Wittig reaction is a powerful tool for the stereoselective formation of carbon-carbon double bonds, making it highly valuable in the synthesis of specific this compound isomers. nih.govmnstate.edu The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. numberanalytics.com By carefully choosing the ylide and the reaction conditions, the geometry of the resulting double bond can be controlled. For example, the synthesis of (Z)-7- and (Z)-9-alkenyl acetates has been achieved using a stereoselective Wittig reaction as the key step. nih.gov Similarly, the sex pheromone of Grapholita molesta, which includes (Z/E)-8-dodecenyl acetate, has been synthesized using Wittig reactions. researchgate.net

Olefin metathesis has emerged as another versatile method for the synthesis of alkenes, including pheromones. google.comgoogle.com This reaction, catalyzed by transition metal complexes (e.g., ruthenium, molybdenum, tungsten), involves the redistribution of olefinic bonds. google.comnih.gov Cross-metathesis, in particular, allows for the coupling of two different olefins, providing a direct route to complex alkenes. caltech.eduresearchgate.net The choice of catalyst and reaction partners is crucial for achieving high selectivity and yield. researchgate.net

Table 1: Comparison of Wittig Reaction and Olefin Metathesis for Alkene Synthesis

Feature Wittig Reaction Olefin Metathesis
Reactants Aldehyde/Ketone and Phosphorus Ylide numberanalytics.com Two Alkene Substrates google.com
Primary Product Alkene and Triphenylphosphine Oxide numberanalytics.com New Alkene(s) google.com
Stereoselectivity Can be controlled to favor either Z or E isomers based on ylide and conditions. nih.gov Catalyst and substrate dependent, can be highly selective for E or Z isomers. google.com
Functional Group Tolerance Generally good, but can be sensitive to sterically hindered or highly functionalized substrates. Modern catalysts show high functional group tolerance. caltech.edu

Hydroformylation, Reduction, and Acetylation Sequences

A three-step sequence involving hydroformylation, reduction, and acetylation provides a straightforward route to this compound from an alkene precursor. herts.ac.ukherts.ac.uk

Hydroformylation: This process introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically a long-chain alkene or alkyne, to produce an aldehyde. herts.ac.ukherts.ac.uk

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). herts.ac.ukherts.ac.uk

Acetylation: The final step is the esterification of the alcohol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the final this compound product. herts.ac.ukherts.ac.uk Isomerization may be required at an intermediate stage to ensure the correct double bond position and configuration. herts.ac.ukherts.ac.uk

Advanced Stereoselective Synthesis Techniques

The biological activity of this compound is highly dependent on the stereochemistry of its double bond. Therefore, developing synthetic methods that allow for precise control over the E/Z isomerism is of paramount importance.

Control of E/Z Isomerism in Double Bond Formation

Controlling the E/Z geometry of the double bond is a central challenge in the synthesis of this compound isomers. Several strategies have been developed to address this.

In Wittig reactions, the stereochemical outcome is influenced by the nature of the phosphorus ylide. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to produce the Z-isomer. The choice of solvent and the presence of lithium salts can also affect the E/Z ratio. For instance, syntheses of (Z)-alkenyl acetates have been successfully achieved through stereoselective Wittig reactions. nih.gov

For the synthesis of the E-isomer, reduction of an alkyne precursor using a dissolving metal reduction, such as sodium in liquid ammonia, is a classic and effective method. researchgate.net Conversely, the catalytic hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, selectively yields the Z-alkene. A practical synthesis of (Z)- and (E)-8-dodecene-1-yl acetate employed stereoselective reduction of a common alkyne intermediate to obtain the desired isomers with high purity. researchgate.net

Modern techniques like the Julia-Lythgoe olefination, particularly recent modifications using sulfoxides, offer high stereoselectivity in the formation of di-, tri-, and tetrasubstituted olefins under mild conditions. organic-chemistry.org

Table 2: Research Findings on Stereoselective Synthesis of this compound Isomers

Synthetic Method Target Isomer(s) Key Reagents/Conditions Reported Isomeric Purity/Yield Reference(s)
Grignard/Alkylation & Reduction (Z)-8-dodecen-1-yl acetate NiP-2 catalyst for reduction 85% isomeric purity researchgate.net
Grignard/Alkylation & Reduction (E)-8-dodecen-1-yl acetate Lithium aluminum hydride for reduction 90% isomeric purity, 80% yield researchgate.net
Wittig Reaction (Z)-7-dodecen-1-yl acetate Aldehyde and alkyl-phosphonium salt - nih.gov
Wittig Reaction (Z/E)-8-dodecenyl acetate 1,8-octanediol starting material, PCC oxidation 83:17 Z/E ratio, 41.5% overall yield researchgate.net
Isomerization of Z/E mixture (E/Z)-8-dodecenyl acetate Sodium nitrite (B80452) and nitric acid 24:76 Z/E ratio researchgate.net

Catalytic Hydrogenation for Stereochemical Purity

Catalytic hydrogenation of an alkynyl precursor is a common and effective method for the stereoselective synthesis of cis-alkenes. For the synthesis of (Z)-dodec-1-enyl acetate, the partial hydrogenation of a dodec-8-yn-1-yl acetate precursor is employed. A key catalyst in this process is the NiP-2 catalyst, prepared in situ. This method has been shown to produce (Z)-8-dodecene-1-yl acetate with an isomeric purity of 85%. researchgate.net Another widely used catalyst for the selective hydrogenation of alkynes to (Z)-alkenes is the Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with a substance like quinoline. The poisoning of the catalyst is crucial to prevent over-reduction to the corresponding alkane.

Original Methods for Trans-Reduction

The synthesis of (E)-dodec-1-enyl acetate requires methods that favor the formation of the trans-double bond. One established method involves the reduction of an alkynyl precursor with lithium aluminum hydride (LiAlH). researchgate.net For instance, the reduction of 1-tert-butoxy-dodec-8-yne followed by acetylation has been reported to yield (E)-8-dodecene-1-yl acetate with a 90% isomeric purity. researchgate.net

Another approach to obtaining trans-alkenes is through the use of organomanganese reagents. In one method, a Grignard reagent derived from 2-(6-bromohexyloxy)-tetrahydropyrane is converted to an organomanganese reagent by treatment with anhydrous manganese(II) chloride. This reagent is then coupled with E-1-bromo-3-hexene. Subsequent deprotection and acetylation yield E-9-dodecen-1-yl acetate. lookchem.com A two-stage trans hydrosilylation and protodesilylation using a ruthenium catalyst, [Cp*Ru(MeCN)3]PF6, also provides a chemoselective reduction of alkynes to (E)-alkenes. lookchem.com

Biocatalytic and Green Chemistry Approaches to Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a powerful tool in this regard.

Lipase B from Candida antarctica (CaLB) has emerged as a versatile and highly efficient biocatalyst for various reactions, including esterification and acetylation. ugm.ac.idviamedica.pl This enzyme can be used for the acetylation of dodecenol to produce this compound. The use of CaLB, often in an immobilized form such as Novozym 435, offers several advantages, including high selectivity, mild reaction conditions, and the potential for enzyme recycling. viamedica.plnih.gov

Enzymatic acetylation typically involves the reaction of the alcohol with an acyl donor, such as vinyl acetate or ethyl acetate, in the presence of the lipase. ugm.ac.id The reaction conditions, including the solvent, temperature, and substrate ratio, can be optimized to achieve high conversion rates. For example, a 98% conversion has been reported in 24 hours at 40°C with a 1:1.2 alcohol to vinyl acetate substrate ratio. The use of CaLB in non-aqueous solvents is particularly effective, as the enzyme exhibits high activity in hydrophobic environments. viamedica.pl

Synthetic Challenges and Optimization for Isomeric Purity

A primary challenge in the synthesis of this compound is achieving high stereochemical purity, as the biological activity of the different isomers can vary significantly. The presence of even small amounts of the undesired isomer can impact the effectiveness of pheromone-based pest management strategies.

To ensure high isomeric purity, precise control over reaction conditions is essential. This includes the choice of catalyst, solvent, temperature, and reaction time. nveo.org For instance, in catalytic hydrogenation, the catalyst's activity and selectivity are critical. In trans-reduction reactions, the choice of reducing agent and reaction conditions determines the E/Z ratio.

Analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are indispensable for verifying the isomeric composition of the final product. Chiral-phase GC columns can be particularly effective for separating and quantifying stereoisomers. The optimization of synthetic routes often involves a systematic study of reaction parameters to maximize the yield of the desired isomer while minimizing the formation of byproducts. nveo.org For example, studies have investigated the effect of reagent concentration, solvent nature, and reaction temperature on the efficiency of the synthesis of 8-cis and 8-trans dodecenyl acetates. nveo.org

Interactive Data Table: Synthesis Parameters for this compound Isomers

Target IsomerPrecursorReagent/CatalystSolventPurity/Yield
(Z)-8-Dodecen-1-yl acetate8-Dodecyne-1-yl acetateNiP-2/EDA catalyst---85% isomeric purity, 74% yield
(E)-8-Dodecen-1-yl acetate1-tert-butoxy-dodec-8-yneLithium aluminum hydride, then acetylation---90% isomeric purity
(E)-9-Dodecen-1-yl acetateGrignard of 2-(6-bromohexyloxy)-tetrahydropyrane + E-1-bromo-3-hexeneAnhydrous manganese(II) chlorideTetrahydrofuran and N-methylpyrrolidone---
This compoundDodecenolCandida antarctica Lipase B, vinyl acetate---98% conversion

Biological Functions and Mechanistic Studies in Chemical Communication

Olfactory Reception and Neurophysiological Responses

The behavioral responses of insects to dodec-1-enyl acetate (B1210297) are mediated by a sophisticated olfactory system that detects and processes these chemical signals. This process begins with the reception of the pheromone molecules by specialized sensory organs and culminates in a neural response that drives the insect's behavior.

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It provides a valuable tool for assessing the sensitivity of an insect's olfactory system to specific compounds. Studies have shown significant EAG responses in male moths when their antennae are exposed to the correct isomers of dodec-1-enyl acetate, confirming their role as pheromones. nih.gov

For example, in the cashew stem borer, Anthistarcha binocularis, two compounds from female sex gland extracts, dodec-6-en-1-ol and dodec-6-en-1-yl acetate, elicited electrophysiological responses on male antennae. nih.gov Subsequent testing with synthesized E/Z stereoisomers showed the strongest EAG responses for the (E)-stereoisomers of both the alcohol and the acetate. nih.gov

In Phyllonorycter mespilella, gas chromatographic-electroantennographic analysis (GC-EAD) of pheromone gland extracts was instrumental in identifying (E4,E10)-dodecadienyl acetate as a novel sex pheromone component. nih.gov Both (E4,E10)-dodecadienyl acetate and the known component (E10)-12:OAc elicited equally strong EAD responses. nih.gov

Current Source Density (CSD) analysis of EAG recordings is a more advanced technique that can map the spatial distribution of the olfactory response along the antenna. nih.gov This method allows researchers to understand which parts of the antenna are most responsive to specific odorants. nih.gov

The detection of hydrophobic pheromone molecules like this compound in the aqueous environment of the sensillum lymph is facilitated by odorant-binding proteins (OBPs), specifically pheromone-binding proteins (PBPs). nih.govfrontiersin.org These small, soluble proteins are abundant in the sensillum lymph and are thought to bind to incoming pheromone molecules and transport them to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). frontiersin.orgmdpi.com

The interaction between this compound and a PBP can induce a conformational change in the protein. nih.gov This altered PBP-pheromone complex then interacts with a specific OR, leading to the opening of ion channels and the generation of an electrical signal in the ORN. nih.gov This signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response such as upwind flight towards the pheromone source.

Signal Transduction Pathways in Olfactory Receptor Neurons

The detection of pheromones like this compound is a highly sensitive and specific process that begins at the olfactory receptor neurons (ORNs) housed within sensilla on an insect's antennae. nih.gov The journey of the pheromone molecule from the air to an electrical signal in the neuron is a multi-step process.

Initially, hydrophobic odorant molecules, including acetate esters, are thought to be captured and transported through the aqueous sensillum lymph by odorant-binding proteins (OBPs). nih.govresearchgate.net These proteins may shuttle the pheromone to the dendritic membrane of the ORN, where the primary receptors are located. nih.gov

Insect olfactory receptors are broadly categorized into two main families: odorant receptors (ORs) and ionotropic receptors (IRs). For pheromones such as this compound, the ORs are of primary importance. Insect ORs are distinct from their mammalian counterparts; they are ligand-gated ion channels that typically form a complex consisting of a specific, ligand-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. nih.gov

Upon binding of this compound to its specific OrX subunit, a conformational change is induced in the OrX-Orco complex, leading to the opening of the ion channel. nih.gov This allows an influx of cations (like Na+ and Ca2+), which depolarizes the neuronal membrane. nih.gov This initial depolarization, or receptor potential, is then conducted to the axon hillock, where it triggers the firing of action potentials that are relayed to the brain's primary olfactory centers, such as the antennal lobe. nih.gov

While the primary mechanism is ionotropic (direct channel gating), there is evidence for metabotropic (G-protein-coupled) pathways in some insect pheromone signal transduction, which can modulate the signal, for instance by generating second messengers like cyclic AMP (cAMP). nih.govnih.gov The deactivation of the signal is equally crucial and is managed by pheromone-degrading enzymes within the sensillum lymph and by the kinetic properties of the OBPs and receptors themselves. researchgate.net

Behavioral Ecology of Pheromone Action

The perception of this compound at the neuronal level translates into complex and vital behaviors that are fundamental to an organism's survival and reproduction.

Modulation of Flight Behavior and Orientation

In many moth species, this compound isomers are critical components of the female-released sex pheromone blend that guides males to their location. A male moth's flight toward a pheromone source is not a simple, straight path but a complex sequence of behaviors modulated by the chemical signal. This response is often studied in wind tunnels, which allow for controlled observation. psu.edu

Upon detecting the pheromone plume, a male moth initiates a program of upwind flight, or positive anemotaxis. researchgate.netcore.ac.uk This flight is characterized by a zigzagging or "casting" pattern. The moth flies upwind as long as it remains within the filamentous plume of the pheromone. If it loses contact with the plume, it will begin a wider, crosswind casting flight to relocate it. psu.edu The presence and specific ratio of this compound and other pheromone components are crucial for maintaining this upwind flight and for the final stages of courtship and landing. researchgate.netcore.ac.uk For example, in the cabbage looper moth, Trichoplusia ni, (Z)-7-dodecenyl acetate is the primary component that initiates upwind flight, while the minor component, dodecyl acetate, is necessary for sustained, close-range behaviors. core.ac.uk

Flight BehaviorDescriptionRole of Pheromone
Activation Initiation of wing fanning and takeoff.Detection of a key pheromone component like an isomer of dodecenyl acetate. researchgate.net
Upwind Flight Oriented flight against the wind towards the pheromone source, often in a zigzag pattern.Maintained by continuous contact with the pheromone plume. psu.educore.ac.uk
Casting Crosswind flight pattern initiated upon losing contact with the plume.A programmed behavior to re-encounter the pheromone trail. psu.edu
Source Location Close approach, landing, and initiation of courtship.Mediated by the complete pheromone blend, including minor components. researchgate.netcore.ac.uk

Mechanisms of Sensory Adaptation and Cross-Adaptation

To navigate a pheromone plume effectively and avoid sensory overload, an insect's olfactory system must be able to adapt to continuous or high-concentration stimuli. Sensory adaptation is a decrease in the response of ORNs to a constant stimulus. This can occur at multiple levels, including receptor desensitization and ionic feedback mechanisms within the neuron. nih.govnih.gov For instance, prolonged exposure to a pheromone can lead to a reduced rate of action potential firing, allowing the neuron to remain sensitive to changes in concentration, which is vital for tracking a plume.

Cross-adaptation occurs when exposure to one chemical compound reduces the sensory response to a different compound. This is particularly relevant in the context of pheromone blends. In the Oriental fruit moth, Grapholita molesta, the pheromone blend includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol. Research has shown that exposure of the male antennae to any one of these three components can induce sensory adaptation not only to that specific compound but also to the other two, demonstrating a significant level of cross-adaptation. This suggests that the different components may be processed by neuronal pathways that are linked or that share common adaptation mechanisms. This phenomenon is critical for the efficacy of mating disruption techniques used in pest control, where high concentrations of synthetic pheromones are used to make males unable to locate females. diva-portal.orgresearchgate.net

Interspecific and Intraspecific Chemical Communication Dynamics

This compound plays a dual role in the chemical landscape, mediating communication both within a species (intraspecific) and between different species (interspecific).

Intraspecific Communication: The primary intraspecific role of dodec-enyl acetate isomers is as a sex pheromone. annualreviews.org The precise blend and ratio of different isomers and other compounds are often species-specific, acting as a private channel to ensure that mating occurs only between conspecifics. diva-portal.org For example, the Oriental fruit moth (Grapholita molesta) uses a specific blend of (Z)-8- and (E)-8-dodecenyl acetate along with (Z)-8-dodecen-1-ol. researchgate.netherts.ac.uk Altering this ratio can significantly reduce or eliminate attraction, thus forming a reproductive barrier.

Interspecific Communication: The same compound that functions as a sex attractant for one species can act as an antagonist or inhibitor for a closely related species that shares the same habitat. This helps maintain reproductive isolation. For instance, if two sympatric moth species use (Z)-8-dodecenyl acetate as their primary attractant, one species might add a minor component that is inhibitory to the other, preventing cross-attraction. In some cases, a compound like dodecyl acetate can inhibit the attraction of a competitor species to a pheromone trap, highlighting the complex interspecific dynamics at play. researchgate.net Furthermore, predators and parasitoids can eavesdrop on these pheromone signals to locate their prey or hosts.

This compound in Non-Insect Species Chemical Ecology

While the role of dodecenyl acetates is most extensively documented in insects, the presence of these molecules in other taxa points to fascinating instances of convergent evolution in chemical signaling.

Identification and Bioactivity in Mammalian Pheromones (e.g., Elephas maximus)

A remarkable example of this convergence is the identification of a dodecenyl acetate isomer as a key pheromone in the Asian elephant, Elephas maximus. nih.gov Extensive research has identified (Z)-7-dodecen-1-yl acetate as the primary sex pheromone released in the urine of female elephants to signal their readiness to mate. core.ac.uknih.govias.ac.in It is important to note that this is (Z)-7-dodecen-1-yl acetate, a positional isomer of the this compound that is the main subject of this article.

The concentration of (Z)-7-dodecen-1-yl acetate in the female's urine changes dramatically throughout her estrous cycle. It is undetectable during the non-receptive luteal phase but rises significantly during the follicular phase, peaking just before ovulation. core.ac.uknih.gov Male elephants detect this compound through chemosensory responses, most notably the "flehmen" response, where the trunk is used to transfer urine to the vomeronasal organ in the roof of the mouth for analysis. core.ac.ukresearchgate.net Bioassays using synthetic (Z)-7-dodecen-1-yl acetate have confirmed its function, eliciting strong chemosensory and pre-mating behaviors in bull elephants. core.ac.uknih.gov The independent evolution of the same class of molecule for sexual communication in both an insect and a mammal is a striking illustration of the efficiency and adaptability of fatty-acid derived chemical signals. nih.govias.ac.in

CompoundOrganismBiological Function
(Z)-7-dodecen-1-yl acetate Asian Elephant (Elephas maximus)Female-to-male sex pheromone; signals sexual receptivity. core.ac.uknih.gov
(Z)-8-dodecen-1-yl acetate Oriental Fruit Moth (Grapholita molesta)Major component of female sex pheromone blend. herts.ac.uk
(E)-8-dodecen-1-yl acetate Oriental Fruit Moth (Grapholita molesta)Minor component of female sex pheromone blend.
(Z)-7-dodecenyl acetate Cabbage Looper Moth (Trichoplusia ni)Primary component of female sex pheromone. core.ac.uk

Structure Activity Relationship Sar Studies of Dodec 1 Enyl Acetate Analogs

Influence of Carbon Chain Length on Pheromonal Specificity

The length of the carbon chain in pheromone molecules is a key factor in ensuring species specificity. Alterations in chain length can dramatically affect how well the molecule binds to the receptor, thereby influencing the intensity of the biological response.

Studies on analogs of (Z)-5-decenyl acetate (B1210297) have shown that the terminal alkyl chain must have a specific length to interact effectively with a hydrophobic pocket within the target protein. researchgate.net This suggests a high degree of complementarity between the pheromone and its receptor. Shortening or lengthening the carbon skeleton are common modifications explored in SAR studies to probe these interactions. researchgate.net

The biosynthesis of pheromones in many moth species involves chain-shortening steps, highlighting the evolutionary importance of precise carbon chain lengths for chemical communication. researchgate.netiastate.edu For example, the production of some pheromone components involves the limited β-oxidation of longer-chain fatty acids to achieve the optimal chain length for that species. iastate.edunih.gov This enzymatic control underscores the specificity endowed by the carbon backbone of the pheromone. The redbanded leafroller moth, for instance, produces a blend of acetate esters with C12 and C14 chains, which are biosynthesized through chain-shortening of a C16 fatty acid precursor. iastate.edu

Comparative Analysis of Acetate Esters with Corresponding Alcohols (Dodecenols)

The functional group at the end of the hydrocarbon chain is a crucial element of a pheromone's identity. In many moth species, pheromone blends consist of a precise ratio of acetates, alcohols, and sometimes aldehydes. acs.org Comparing the biological activity of acetate esters like dodec-1-enyl acetate with their corresponding alcohols (dodecenols) reveals important aspects of pheromone perception.

In many cases, the acetate ester is the primary active component, while the corresponding alcohol may act as a synergist or, conversely, an inhibitor. For the Oriental fruit moth, Grapholita molesta, a mixture of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate is a key part of the sex pheromone. researchgate.net While the corresponding alcohol, (Z)-8-dodecen-1-ol, is also found in the female's emissions, bioassays have shown that the highest pheromone effect is observed with the acetate mixture alone, and the addition of the alcohol can reduce the response. researchgate.net

However, in other species, the alcohol is the main attractant. For the codling moth, Cydia pomonella, the primary pheromone component is (8E,10E)-dodeca-8,10-dien-1-ol, and it responds to a range of analogs including the related acetate. acs.org Electroantennogram (EAG) studies often show that while both the acetate and alcohol can elicit a response, one form is typically significantly more active, highlighting the discriminatory power of the insect's olfactory system. acs.org The conversion between these functional groups is a key step in the biosynthesis of the final pheromone blend. iastate.edu

Interactive Table:

SpeciesPrimary Pheromone ComponentEffect of Corresponding Alcohol/Acetate
Oriental fruit moth (Grapholita molesta)(Z)-8-dodecenyl acetate researchgate.netAddition of (Z)-8-dodecen-1-ol reduces pheromonal effect researchgate.net
Codling moth (Cydia pomonella)(8E,10E)-dodeca-8,10-dien-1-ol acs.orgResponds to the related acetate as an analogue acs.org
Turnip moth (Agrotis segetum)(Z)-5-decenyl acetate researchgate.netReceptor cells also sensitive to (Z)-5-decenol researchgate.net

Rational Design and Evaluation of Pheromone Analogues and Synergists

The insights gained from SAR studies are applied to the rational design of pheromone analogues and synergists. nih.govrsc.org The goal is to create novel molecules that can be used to manipulate insect behavior for pest management, either by acting as super-agonists (more potent than the natural pheromone), antagonists (blocking the pheromone response), or synergists (enhancing the effect of the primary pheromone). researchgate.netannualreviews.org

The design process involves systematic modifications to the parent pheromone structure. researchgate.net This can include altering the carbon chain length, changing the position or geometry of double bonds, or replacing the acetate functional group with other moieties like formates, propionates, or ketones. researchgate.netannualreviews.org For example, replacing the acetate group in (Z)-5-decenyl acetate with other functional groups resulted in compounds that were 25 to 1000 times less effective, demonstrating the high specificity of the receptor for the acetate moiety. annualreviews.org

Evaluation of these rationally designed analogues is typically carried out using electrophysiological techniques like EAG and single-cell recordings, followed by behavioral assays in wind tunnels and field trapping experiments. researchgate.netacs.org These evaluations help to identify which structural features are essential for activity and which can be modified. For instance, studies on the processionary moth showed that substituting an aldehyde for the acetate group in an analogue created a potent antagonist of the male's upwind flight response. annualreviews.org This systematic approach of design and evaluation not only advances our fundamental understanding of chemical ecology but also leads to the development of more effective and environmentally benign pest control strategies. diva-portal.org

Biosynthesis and Metabolic Pathways of Dodec 1 Enyl Acetate

Proposed Biosynthetic Routes in Pheromone-Producing Organisms

Dodec-1-enyl acetate (B1210297), particularly in insects like moths, is synthesized through pathways derived from fatty acid metabolism. epa.gov The general route begins with common saturated fatty acids, which undergo a series of modifications to produce the final pheromone component.

The biosynthesis is understood to originate from fatty acyl precursors, which are standard components of cellular lipids. oup.com In many moth species, the production of sex pheromones is initiated from C16 or C18 saturated fatty acids. These precursors are then subjected to desaturation and chain-shortening reactions to achieve the correct chain length and double bond position. For a C12 compound like dodec-1-enyl acetate, a longer-chain fatty acid would typically undergo one or more cycles of controlled chain shortening.

Labeling experiments in various moth species have helped elucidate these pathways. For instance, studies on the European grapevine moth (Lobesia botrana) demonstrated that its C12 pheromone components are derived from tetradecanoic acid (a C14 fatty acid) through Δ11 desaturation followed by a chain-shortening step. nih.gov While this study focused on a different isomer, it highlights the fundamental processes of desaturation and chain reduction that are common in the biosynthesis of dodecenyl acetates. The entire process is often regulated by a Pheromone Biosynthesis Activating Neuropeptide (PBAN), which stimulates the pheromone gland to initiate synthesis.

The proposed general pathway can be summarized as:

De novo fatty acid synthesis or mobilization from lipid stores.

Desaturation to introduce a double bond at a specific position.

Chain-shortening (beta-oxidation) to reduce the carbon chain to the required length (C12).

Reduction of the fatty acyl group to an alcohol.

Acetylation of the alcohol to form the final acetate ester.

Biosynthetic StepPrecursor MoleculeResulting Molecule TypeCommon Chain Lengths Involved
Fatty Acid SynthesisAcetyl-CoA / Malonyl-CoASaturated Fatty Acyl-CoAC16, C18
DesaturationSaturated Fatty Acyl-CoAMonounsaturated Fatty Acyl-CoAC14, C16, C18
Chain ShorteningUnsaturated Fatty Acyl-CoAChain-shortened Unsaturated Fatty Acyl-CoAC14 → C12
ReductionC12 Unsaturated Fatty Acyl-CoAC12 Unsaturated AlcoholC12
AcetylationC12 Unsaturated AlcoholThis compoundC12

Enzymatic Conversions and Intermediates (e.g., from fatty acyl precursors or alcohols)

The biosynthesis of this compound is a multi-enzyme process, converting simple fatty acids into a specific unsaturated acetate ester. Each step is catalyzed by a specialized enzyme that ensures the correct structure of the final product.

Fatty Acyl Desaturases (FADs) : These enzymes are crucial for creating double bonds at specific locations and with specific stereochemistry (Z or E) in the fatty acyl chain. lu.se For this compound, a desaturase would act on a saturated fatty acyl precursor to introduce the double bond. The specific desaturase determines the position of this bond.

Acyl-CoA Oxidases/Thiolases (Beta-oxidation enzymes) : After desaturation, the fatty acyl chain may need to be shortened. This is accomplished by a limited and controlled version of the beta-oxidation pathway. Enzymes such as acyl-CoA oxidases are involved in this chain-shortening process, removing two-carbon units until the desired C12 length is reached. nih.gov

Fatty Acyl-CoA Reductases (FARs) : Once the correct C12 unsaturated fatty acyl-CoA intermediate is formed, it must be converted to an alcohol. This reduction is catalyzed by fatty acyl-CoA reductases. lu.se These enzymes are specific to the pheromone biosynthesis pathway and are distinct from reductases involved in other metabolic processes.

Alcohol Acetyltransferases (AATs) : The final step in the synthesis is the esterification of the dodecenol intermediate. An alcohol acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, forming this compound.

The primary intermediate molecules in this pathway are the fatty acyl-CoAs of varying lengths and saturation, followed by the corresponding fatty alcohols.

Enzyme ClassFunctionSubstrate ExampleProduct Example
Fatty Acyl DesaturaseIntroduces a double bondTetradecanoyl-CoA (C14)(Z)-11-Tetradecenoyl-CoA
Acyl-CoA OxidaseChain shortening (β-oxidation)(Z)-11-Tetradecenoyl-CoA(Z)-9-Dodecenoyl-CoA
Fatty Acyl-CoA ReductaseReduces acyl-CoA to alcoholDodecenoyl-CoADodecenol
Alcohol AcetyltransferaseAdds an acetyl groupDodecenolDodecenyl Acetate

Environmental Degradation Pathways and Fate in Ecological Systems

Once released into the environment, this compound, like other volatile pheromones, is subject to degradation through various physical and biological processes. Its persistence is generally low, which is characteristic of chemical signals that need to be transient.

Abiotic Degradation:

Oxidation: The double bond in the dodecenyl chain is susceptible to oxidation by atmospheric agents, such as ozone and hydroxyl radicals. This process can break down the molecule, altering its structure and rendering it inactive as a pheromone.

Photolysis: Exposure to ultraviolet (UV) radiation from sunlight can also contribute to the degradation of the compound. However, many pheromones are released during periods of low light (e.g., at night for nocturnal moths), which may mitigate this effect to some extent. nih.gov

Biotic Degradation:

Hydrolysis: The most common biotic degradation pathway for an ester like this compound is hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes present in the environment, particularly from microorganisms (bacteria and fungi) in soil and on plant surfaces. frontiersin.org This process cleaves the acetate group, yielding dodecenol and acetic acid, which are generally less active or inactive as the original pheromone.

Microbial Metabolism: Soil and environmental microbes can further metabolize the resulting dodecenol and acetic acid, using them as carbon sources. frontiersin.orgnih.gov The long hydrocarbon chain of dodecenol can be broken down through pathways like beta-oxidation.

Due to these degradation pathways, the environmental concentration of this compound is expected to be low and its persistence short-lived. epa.gov This rapid breakdown is essential for the function of a chemical signal, preventing the accumulation of outdated information in the environment.

Degradation PathwayTypeDescriptionPrimary Products
OxidationAbioticReaction with atmospheric oxidants (e.g., ozone) that attack the double bond.Aldehydes, carboxylic acids of shorter chain length.
PhotolysisAbioticBreakdown initiated by energy from UV sunlight.Various smaller fragments.
Enzymatic HydrolysisBioticCleavage of the ester bond by microbial esterases.Dodecenol and Acetic Acid
Microbial MetabolismBioticFurther breakdown of hydrolysis products by microorganisms.Carbon dioxide, water, and biomass.

Advanced Analytical Methodologies in Dodec 1 Enyl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of dodecenyl acetates, enabling the separation of these compounds from complex matrices and the differentiation between their various isomers.

Gas chromatography (GC) is a primary technique for analyzing volatile compounds like dodecenyl acetates, offering excellent separation of isomers and assessment of purity. vulcanchem.com The choice of the GC column is critical; non-polar columns are used for general analysis, while polar columns provide better separation of geometric isomers (E/Z). nih.govnih.gov The retention time of a compound is a key identifier, often expressed as a Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes.

When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both separation and structural identification. nih.gov As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For dodecenyl acetates, characteristic fragments often include the loss of the acetate (B1210297) group and cleavages related to the position of the double bond. nih.govvulcanchem.com For instance, the mass spectrum of (E)-6-dodecen-1-yl acetate shows a characteristic base peak at an m/z (mass-to-charge ratio) of 43, corresponding to the acetyl ion ([CH₃CO]⁺), and a molecular ion [M]⁺ at m/z 226. vulcanchem.com

CompoundGC Column TypeKovats Retention Index (RI)Source
(E)-7-Dodecen-1-yl acetateStandard Non-polar1560, 1590.4, 1587.6 nih.gov
(E)-7-Dodecen-1-yl acetateSemi-standard Non-polar1600 nih.gov
11-Dodecenyl acetateSemi-standard Non-polar1604 nih.gov
11-Dodecenyl acetateStandard Polar1930 nih.gov

While dodec-1-enyl acetate itself is not typically chiral, related compounds or derivatives may possess chiral centers. Stereoisomers, or enantiomers, are mirror-image molecules that often exhibit different biological activities. Separating these enantiomers requires specialized chiral chromatography techniques. Chiral-phase gas chromatography utilizes a stationary phase that is itself chiral, often composed of derivatized cyclodextrins. gcms.cz These chiral stationary phases interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. gcms.cz The ability to resolve enantiomers is crucial in pheromone research, where often only one specific stereoisomer is biologically active.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and, crucially, the purification of compounds like dodecenyl acetates. nih.govnottingham.ac.uk It is particularly valuable for purifying compounds that are thermally unstable or not sufficiently volatile for GC. In the context of dodecenyl acetate research, HPLC is often used to isolate specific isomers from a synthetic mixture or a natural extract. nih.gov

Reversed-phase HPLC, using a non-polar stationary phase (like ODS, or octadecylsilane) and a polar mobile phase, is effective for separating geometric isomers. tandfonline.com Studies have shown that HPLC can successfully separate the (Z) and (E) isomers of dienyl acetates, where the (Z)-isomers typically elute faster than the corresponding (E)-isomers. tandfonline.com This separation is essential for obtaining pure isomers for subsequent bioassays and structural confirmation.

Table 2: Example HPLC Conditions for Isomer Separation
ParameterSpecificationSource
InstrumentJasco PU-980 liquid chromatograph tandfonline.com
ColumnReversed-phase (Senshu Pak PEGASIL ODS-5, 2.0 mm x 25 cm) tandfonline.com
Mobile Phase36% water in Methanol tandfonline.com
Flow Rate0.20 ml/min tandfonline.com
DetectorUV (240 nm) tandfonline.com

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for elucidating the precise molecular structure of isolated and purified dodecenyl acetate isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. omicsonline.org ¹H NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. nih.gov By analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals, the connectivity of atoms can be deduced. omicsonline.orgresearchgate.net

For a dodecenyl acetate, ¹H NMR can confirm the presence of the acetate group (a characteristic singlet for the methyl protons around δ 2.0 ppm), the protons on the carbon-carbon double bond (olefinic protons, typically in the δ 5.3-5.4 ppm region), and the protons adjacent to the ester oxygen (a triplet around δ 4.0 ppm). researchgate.netrsc.org The coupling constants (J values) between adjacent protons can help determine the geometry (Z or E) of the double bond.

Table 3: ¹H NMR Spectral Data for (Z)-8-dodecen-1-yl acetate
Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignmentSource
0.96triplet3HMethyl protons at position 12 researchgate.net
1.31-1.42multiplet10HMethylene protons at positions 3, 4, 5, 6, 11 researchgate.net
2.02singlet3HMethyl protons of the acetate group researchgate.net
4.01triplet2HMethylene protons at position 1 (adjacent to ester O) researchgate.net
5.30-5.41multiplet2HOlefinic protons at positions 8 and 9 researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted on a spectrum, where peaks correspond to specific functional groups. utdallas.edu

For this compound, the IR spectrum will prominently display absorptions characteristic of an ester and an alkene. vulcanchem.com A strong, sharp peak around 1740-1745 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester group. vulcanchem.commasterorganicchemistry.com Another significant absorption for the ester is the C-O single bond stretch, which appears in the 1240-1300 cm⁻¹ region. vulcanchem.com The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching vibration in the 1600-1680 cm⁻¹ region, although this peak can sometimes be weak. acs.orgoregonstate.edu

Table 4: Characteristic IR Absorption Bands for Dodecenyl Acetates
Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Source
Ester (C=O)Stretch~1740 - 1745 (Strong, Sharp) vulcanchem.commasterorganicchemistry.com
Ester (C-O)Stretch~1240 - 1300 vulcanchem.comoregonstate.edu
Alkene (C=C)Stretch~1600 - 1680 (Variable intensity) acs.org
Alkene (=C-H)Stretch~3000 - 3100 masterorganicchemistry.com
Alkane (C-H)Stretch~2850 - 3000 acs.org

Bioassay-Guided Fractionation and Identification Strategies

Bioassay-guided fractionation is a pivotal strategy used to isolate and identify biologically active compounds from complex mixtures. mdpi.com This methodology systematically combines chemical separation techniques with biological testing, ensuring that the purification process is directed toward the compounds responsible for a specific biological effect. mdpi.com In the context of this compound and other semiochemicals, this approach is essential for pinpointing the exact molecules that trigger behavioral or physiological responses in organisms. wiley.com

The process commences with a crude extract obtained from the source organism, such as by solvent extraction of insect glands or trapping of volatiles released into the air. oup.com This initial extract, containing a multitude of compounds, is then subjected to a primary separation step, typically using liquid chromatography (LC). oup.com Techniques like column chromatography with silica (B1680970) gel or Florisil are common, where solvents of increasing polarity are used to elute different chemical classes, from nonpolar hydrocarbons to more polar compounds. oup.com

Each fraction obtained from the separation is then evaluated in a specific bioassay to determine its activity. oup.com For insect pheromones like this compound, a common and powerful bioassay is Gas Chromatography-Electroantennographic Detection (GC-EAD). wiley.comresearchgate.net In this technique, the effluent from a gas chromatography column is split, with one part going to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other passing over an insect's antenna. researchgate.net Compounds that elicit an electrical response in the antenna are identified as biologically active. researchgate.net

Fractions that show significant activity in the bioassay are selected for further rounds of purification. mdpi.com This iterative process may involve different chromatographic techniques, such as high-performance liquid chromatography (HPLC) or preparative gas chromatography, to isolate the active compound in its pure form. oup.comnih.gov The key principle is that at each stage, the biological assay guides the chemist toward the relevant molecules, saving time and resources. mdpi.com

Once a pure active compound is isolated, its chemical structure is elucidated using a combination of modern analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed carbon-hydrogen framework of the molecule, which is often decisive in confirming the structure. oup.comnih.govnih.gov

A notable example of this strategy is the identification of (Z)-7-dodecen-1-yl acetate as the primary sex pheromone of the female Asian elephant. Researchers used chemosensory responses from male elephants as the bioassay to guide the fractionation of female urine extracts through a series of extraction and chromatographic steps, ultimately leading to the identification of the active compound by NMR and GC-MS. nih.gov

Table 1: Generalized Workflow of Bioassay-Guided Fractionation

Step Technique(s) Purpose
1. Extraction Solvent extraction, aeration, solid-phase microextraction (SPME). oup.comnih.gov To obtain a crude mixture of compounds from the biological source.
2. Initial Fractionation Liquid chromatography (e.g., column chromatography). oup.com To separate the crude extract into simpler fractions based on polarity.
3. Bioassay Electroantennography (EAG), behavioral assays (e.g., olfactometer tests). researchgate.netnih.gov To identify which fractions contain biologically active compounds.
4. Secondary Fractionation High-Performance Liquid Chromatography (HPLC), preparative Gas Chromatography (GC). oup.comnih.gov To further purify the active fractions and isolate the pure active compound(s).
5. Structure Elucidation Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov To determine the precise chemical structure of the isolated active compound.

Development and Utilization of Reference Standards and Calibration Methods

In the chemical analysis of this compound and its isomers, the development and use of reference standards are indispensable for both qualitative and quantitative accuracy. A reference standard is a highly purified compound that serves as a benchmark for identification and measurement. diva-portal.org The practical application of pheromones in research and pest management necessitates that the active chemicals are not only identified but also synthetically produced to a high degree of purity. diva-portal.org

The synthesis of specific isomers of this compound is a critical first step in developing a reference standard. researchgate.net Since many pheromones are active only as a specific geometric isomer (Z or E), or as a precise ratio of isomers, the synthesis must be stereoselective. google.comvulcanchem.com Chemical synthesis provides a reliable source of material that may be otherwise difficult to obtain in sufficient quantities from natural sources. diva-portal.org Various synthetic routes have been developed to produce isomers like (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate, often achieving high isomeric purity through controlled reaction steps and purification. researchgate.net

Once synthesized and purified, these compounds serve as authentic standards for several analytical purposes:

Identification: In Gas Chromatography (GC), the retention time of an unknown peak in a sample is compared to the retention time of a known reference standard analyzed under identical conditions. A match in retention time provides strong evidence for the compound's identity. wiley.com This is often confirmed by comparing the mass spectrum of the unknown with that of the standard. wiley.com

Quantification: For measuring the concentration of this compound, calibration is required. Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a common technique for this purpose. nih.gov The FID produces a signal that is proportional to the amount of organic compound being burned. nih.gov To quantify the amount of this compound in a sample, a calibration curve is first constructed by injecting known concentrations of the pure reference standard into the GC-FID and plotting the detector response against the concentration. researchgate.net The response for the unknown sample can then be used to determine its concentration from this curve. researchgate.net

The use of Kovats retention indices is another established method for standardizing the identification of compounds in GC. nih.gov The retention index relates the retention time of the analyte to the retention times of n-alkane standards. This value is more reproducible between different laboratories and instruments than retention time alone.

Table 2: Analytical Parameters for Selected Dodecenyl Acetate Isomers

Compound Name IUPAC Name CAS Number Molecular Formula Kovats Retention Index (Standard Non-polar)
(Z)-7-Dodecen-1-yl acetate [(Z)-dodec-7-enyl] acetate 14959-86-5 C₁₄H₂₆O₂ 1621
(E)-8-Dodecen-1-yl acetate [(E)-dodec-8-enyl] acetate 38363-29-0 C₁₄H₂₆O₂ 1618
(Z)-8-Dodecen-1-yl acetate [(Z)-dodec-8-enyl] acetate 28079-04-1 C₁₄H₂₆O₂ 1622
(E)-10-Dodecen-1-yl acetate [(E)-dodec-10-enyl] acetate 35153-09-4 C₁₄H₂₆O₂ 1610 nih.gov
11-Dodecenyl acetate dodec-11-enyl acetate 35153-10-7 C₁₄H₂₆O₂ 1604 nih.gov

Compound Index

Interdisciplinary Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling in Pheromone-Receptor Interactions and Design

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the intricate interactions between pheromones like dodec-1-enyl acetate (B1210297) and their corresponding receptor proteins. These in silico approaches provide profound insights into the molecular basis of olfaction, guiding the design of novel pest management agents.

Molecular Docking: A key technique in this field is molecular docking, which predicts the preferred orientation of a ligand (pheromone) when bound to a receptor, such as an odorant-binding protein (OBP) or an olfactory receptor (OR). For instance, studies on the pheromone-binding protein 1 (PBP1) of Agriphila aeneociliella (AaenPBP1) have utilized molecular docking to understand its binding mechanism with insect pheromones. mdpi.com These analyses can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the pheromone-receptor complex. mdpi.com In the case of AaenPBP1, the amino acid residue Ser56 was identified as playing a critical role in forming hydrogen bonds with the ligand. mdpi.com Similar molecular docking simulations for dodec-1-enyl acetate with its specific target receptors can elucidate the key amino acid residues responsible for its binding affinity and specificity.

Competitive Binding Assays: Computational predictions are often validated through experimental techniques like competitive fluorescence binding assays. These assays measure the ability of a ligand to displace a fluorescent probe from the receptor's binding pocket, allowing for the determination of binding affinities (Ki values). Research on AaenPBP1, for example, showed a strong binding affinity for the female sex pheromone (Z)-9-Hexadecenyl acetate. mdpi.com Applying this methodology to this compound would enable researchers to quantify its binding affinity to various OBPs and ORs, helping to identify the most likely physiological receptors.

Future research will likely focus on using these computational models to screen virtual libraries of compounds for potential agonists or antagonists of this compound receptors. This could lead to the development of more potent and selective pest control agents or disruptants of insect communication.

Genetic and Genomic Approaches to Elucidate Pheromone Biosynthesis and Olfactory Reception

The fields of genetics and genomics offer powerful tools to unravel the biological pathways responsible for both the production (biosynthesis) of this compound and its detection (olfactory reception) by insects.

Pheromone Biosynthesis: The synthesis of fatty-acid-derived pheromones like this compound in insects involves a series of enzymatic steps. Genomic and transcriptomic analyses of pheromone glands are crucial for identifying the genes encoding the enzymes involved, which typically include:

Desaturases: Introduce double bonds at specific positions in a fatty acid chain.

Reductases: Reduce the carboxylic acid group to an alcohol.

Acetyltransferases: Add the acetate functional group to the alcohol precursor.

By comparing the gene expression profiles of pheromone-producing tissues with other tissues, researchers can pinpoint candidate genes responsible for the specific chain length and double bond configuration of this compound.

Olfactory Reception: On the reception side, identifying the specific olfactory receptors (ORs) that detect this compound is a primary goal. Transcriptional analysis of antennae, the primary olfactory organs in moths, has been used to identify a wide range of odorant-binding protein (OBP) family genes. mdpi.com OBPs are thought to be the first step in olfaction, binding to odorants and transporting them to the ORs located on the surface of olfactory sensory neurons. High expression levels of a particular OBP or OR gene in the antennae suggest a potential role in pheromone detection. mdpi.com Heterologous expression of candidate ORs in systems like Xenopus oocytes or human cell lines allows for functional characterization and confirmation of their specificity for this compound.

These genetic and genomic approaches are fundamental to understanding the evolution of pheromone communication systems and provide potential targets for genetic pest management strategies.

Ecological Impact Assessments and Environmental Monitoring in Research Frameworks

The use of semiochemicals like this compound in agriculture for pest management, particularly for mating disruption, necessitates a thorough evaluation of their ecological impact. Research frameworks are increasingly incorporating comprehensive environmental assessments.

Environmental Fate: The environmental fate of dodecenyl acetate isomers is a key area of study. Data on properties like water solubility and potential for bioaccumulation are critical. For example, (E)-dodec-8-enyl acetate has a low water solubility of 0.71 mg/L at 20°C. herts.ac.uk Understanding how this compound partitions in soil, water, and air is essential for predicting its environmental persistence and potential for off-target effects.

Ecotoxicity: While many pheromones are considered to have low toxicity and be species-specific, ecotoxicological studies are still important. For several dodecenyl acetate isomers, regulatory assessments have concluded that no adverse effects are identified or expected. herts.ac.ukherts.ac.uk However, some related compounds, such as (Z)-dodec-9-enyl acetate, are noted as marine pollutants, highlighting the need for isomer-specific data. herts.ac.ukherts.ac.uk Monitoring frameworks should assess the potential impact on non-target organisms, including beneficial insects like pollinators and natural predators of the target pest.

The table below summarizes key environmental properties for related dodecenyl acetate compounds, illustrating the type of data required for a comprehensive ecological assessment of this compound.

PropertyValueCompoundSource(s)
Water Solubility 0.71 mg/L (at 20°C)(E)-dodec-8-enyl acetate herts.ac.uk
Organic Solvent Solubility Miscible(E)-dodec-8-enyl acetate herts.ac.uk
General Hazard No adverse effects identified or expected(E)-dodec-9-enyl acetate herts.ac.ukherts.ac.uk
Environmental Hazard Marine pollutant(Z)-dodec-9-enyl acetate herts.ac.ukherts.ac.uk

Future research must continue to build a detailed environmental profile for this compound specifically, ensuring its application in pest management is both effective and environmentally sustainable.

Development of Novel and Sustainable Synthetic Pathways

The chemical synthesis of insect pheromones is a cornerstone of their practical application. Research is continuously focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its isomers.

Traditional vs. Modern Synthesis: Traditional synthetic routes can be lengthy and may involve hazardous reagents. Modern organic synthesis seeks to improve upon these methods. For example, syntheses of (Z)- and (E)-8-dodecenyl acetate have been developed using coupling schemes and stereoselective reductions. researchgate.net The Wittig reaction is another common method employed in the synthesis of dodecenyl acetates. researchgate.net

Green Chemistry Approaches: A significant future direction is the adoption of "green chemistry" principles. This includes:

Biocatalysis: The use of enzymes or whole-organism fermentation to produce pheromones can dramatically reduce greenhouse gas emissions—by up to 90% compared to traditional chemical synthesis. herts.ac.uk This biotechnological approach offers a highly sustainable alternative.

Olefin Metathesis: This powerful reaction, often catalyzed by ruthenium, tungsten, or molybdenum complexes, allows for the efficient construction of carbon-carbon double bonds. google.com Importantly, the starting materials for metathesis can often be derived from renewable resources like natural seed oils, further enhancing the sustainability of the process. google.com

Organometallic Coupling: The use of novel reagents, such as organomanganese reagents, can provide alternative pathways for coupling reactions in pheromone synthesis. znaturforsch.com

The table below compares different synthetic strategies for producing dodecenyl acetates.

Synthetic StrategyKey FeaturesPotential AdvantagesSource(s)
Organomercury Intermediates C9 + C3 coupling scheme, stereoselective reduction.Established route for specific isomers. researchgate.net
Wittig Reaction Formation of C=C bond from an aldehyde and a phosphonium (B103445) ylide.Widely used and versatile method. researchgate.net
Organomanganese Coupling Coupling of Grignard-derived organomanganese reagents.Alternative to more common coupling reagents. znaturforsch.com
Olefin Metathesis C=C bond formation catalyzed by transition metals.High efficiency; can use renewable feedstocks. google.com
Biotechnology (Fermentation) Use of engineered microorganisms (e.g., yeast).Significant reduction in GHG emissions; sustainable. herts.ac.uk

The ongoing development of these novel pathways is crucial for making pheromone-based pest control economically viable and environmentally benign on a large scale.

This compound as a Model Compound in Fundamental Organic Chemistry Research

Beyond its practical applications, this compound and its isomers serve as valuable model compounds in fundamental organic chemistry research. Their relatively simple yet specific structures, which include a long aliphatic chain, a double bond with defined stereochemistry (E/Z), and an acetate functional group, make them ideal targets for developing and testing new synthetic methodologies.

The synthesis of a specific dodecenyl acetate isomer presents several common challenges in organic synthesis, including:

Stereoselective Control: Achieving high isomeric purity of the Z (cis) or E (trans) double bond is often a primary objective and a rigorous test of a new reaction's stereoselectivity.

Functional Group Tolerance: Synthetic routes must be compatible with the acetate ester, or the final acetylation step must be high-yielding and clean.

Efficiency and Atom Economy: As with any synthetic target, developing routes that are short, high-yielding, and minimize waste is a constant goal.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying dodec-1-enyl acetate in complex mixtures?

  • Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification. Retention indices (e.g., Adams Index AI: 1608) and mass spectral libraries (MSD LIB#: 627) should be cross-referenced for precise compound verification . For quantification, internal standards (e.g., deuterated analogs) and calibration curves using purified this compound are critical. Ensure chromatographic separation parameters (e.g., column type: polar/non-polar) are optimized to avoid co-elution with structurally similar esters.

Q. How should researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow strict protocols for esterification reactions, including:

  • Precise stoichiometry of acetic anhydride and dodec-1-enol.
  • Acid catalysis (e.g., sulfuric acid) under inert atmospheres to minimize side reactions.
  • Detailed reporting of reaction conditions (temperature, time, solvent purity) as per IUPAC guidelines . Validate purity via NMR (¹H/¹³C) and GC/MS post-synthesis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to limit vapor exposure .
  • PPE : Nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Avoid latex gloves due to potential permeability .
  • Emergency Measures : Install eyewash stations and safety showers. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites in the molecule.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polarity effects on ester hydrolysis) .
  • Validate computational predictions with experimental kinetics (e.g., Arrhenius plots for thermal degradation).

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, vapor pressure) of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets for common variables (e.g., purity levels, analytical methods). For example, discrepancies in melting points may arise from polymorphic forms or impurities .
  • Standardized Protocols : Re-measure properties using IUPAC-recommended methods (e.g., differential scanning calorimetry for melting points) .
  • Collaborative Validation : Share samples between labs to isolate methodological vs. material variability.

Q. How can researchers design experiments to elucidate the biological activity of this compound as a semiochemical?

  • Methodological Answer :

  • Behavioral Assays : Use olfactometers or electrophysiological recordings (e.g., EAG) to test insect response gradients .
  • Dose-Response Studies : Vaporize the compound at controlled concentrations (ng/mL to µg/mL) to establish activity thresholds.
  • Structural Analogs : Synthesize stereoisomers (e.g., (E)- vs. (Z)-configurations) to assess stereochemical specificity .

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